Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate
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Overview
Description
Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate is a chemical compound with the molecular formula C10H14F2O2 and a molecular weight of 204.22 g/mol . This compound is characterized by its bicyclic structure, which includes two fluorine atoms and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from cyclohexane derivatives.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and acid catalysts.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It finds applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s overall bioactivity and stability .
Comparison with Similar Compounds
Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate can be compared with similar compounds such as:
8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid: This compound shares the same bicyclic core but has a carboxylic acid group instead of an ester group.
Methyl (1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate: This compound has a different bicyclic structure and stereochemistry, leading to distinct chemical properties and applications.
The uniqueness of Methyl 8,8-difluorobicyclo[51
Properties
IUPAC Name |
methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c1-14-9(13)6-2-4-7-8(5-3-6)10(7,11)12/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHAFHHHKFOPDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C2(F)F)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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